2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine
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Overview
Description
2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with piperazine and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 4-(4-chlorobenzenesulfonyl)piperazine. This intermediate is then reacted with 4-methyl-6-(piperidin-1-yl)pyrimidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and is studied for its acetylcholinesterase inhibitory activity.
1-(2-Pyrimidyl)piperazine: Another related compound used as a starting reagent in various syntheses.
Uniqueness
2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of piperazine, piperidine, and pyrimidine rings makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H26ClN5O2S |
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Molecular Weight |
436.0 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C20H26ClN5O2S/c1-16-15-19(24-9-3-2-4-10-24)23-20(22-16)25-11-13-26(14-12-25)29(27,28)18-7-5-17(21)6-8-18/h5-8,15H,2-4,9-14H2,1H3 |
InChI Key |
AKPJLKSGKQCSFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCC4 |
Origin of Product |
United States |
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